
1,5-Naphthyridine
Overview
Description
1,5-Naphthyridine is a nitrogen-containing heterocyclic compound with a bicyclic structure consisting of two fused pyridine rings. Its synthesis and reactivity have been extensively studied due to its versatile applications in medicinal chemistry and materials science. Key synthetic strategies include the Gould-Jacobs reaction, which involves condensation of 3-aminopyridines with carbonyl derivatives followed by cyclization (e.g., Scheme 3 in ). Recent advancements highlight its utility in cross-coupling reactions (Suzuki, Heck) and metallation to generate functionalized derivatives.
This compound derivatives exhibit notable biological activities, including antiproliferative, antibacterial, and antiviral effects, as well as applications in organic electronics (OLEDs, solar cells). Their aromaticity, studied via DFT and magnetic susceptibility calculations, reveals lower aromaticity compared to quinoline but higher than phenanthroline, influencing their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Naphthyridine can be synthesized through several methods. One common approach involves the condensation of benzophenone with naphthylamine under acidic conditions, followed by oxidation or reduction steps to yield the desired product . Another method includes the use of Friedländer, Skraup, Semmlere-Wolff, and hetero-Diels-Alder reactions, which are classical synthetic protocols for constructing the this compound scaffold .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above, with additional steps for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
1,5-Naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthyridine N-oxides.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkyl halides and bases are typically employed in substitution reactions.
Major Products
The major products formed from these reactions include N-alkyl substituted 1,5-naphthyridines, naphthyridine N-oxides, and various hydrogenated derivatives .
Scientific Research Applications
1,5-Naphthyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-naphthyridine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives act as inhibitors of topoisomerase II, an enzyme involved in DNA replication, thereby exhibiting cytotoxic effects against cancer cells . The pathways involved can vary depending on the specific derivative and its target .
Comparison with Similar Compounds
Structural and Electronic Properties
Table 1: Key Differences Between Naphthyridine Isomers
- Aromaticity: Quinoline > this compound > Phenanthroline.
- Reactivity : The position of nitrogen atoms dictates electrophilic substitution patterns. For example, this compound undergoes diphosphonylation via tandem 1,4-1,2 addition under microwave conditions, while 1,8-naphthyridine exhibits distinct reactivity due to differing charge distribution.
Research Findings and Data Tables
Table 3: Thermodynamic and Kinetic Data
Property | This compound | 1,8-Naphthyridine |
---|---|---|
ΔG (H₂ release) | -3.64 kcal/mol | Not reported |
Tandem Addition Yield | 85% (microwave) | <50% |
Table 4: Drug Development Candidates
Biological Activity
1,5-Naphthyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its anticancer properties, immunomodulatory effects, and potential applications in treating infectious diseases.
Overview of this compound
This compound is part of the naphthyridine family, which consists of nitrogen-containing bicyclic compounds. These compounds are known for their structural versatility and biological significance. The synthesis of various derivatives of this compound has been reported, leading to compounds with enhanced biological activities.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of this compound derivatives. A significant area of research focuses on their ability to inhibit topoisomerase I (Top1), an enzyme critical for DNA replication and transcription. In vitro studies demonstrated that certain derivatives exhibit potent antiproliferative activity against various cancer cell lines.
Key Findings:
- Inhibition of Topoisomerase I : Several synthesized derivatives showed effective inhibition of Top1, which correlates with reduced cell proliferation in human colon cancer cells (COLO 205) .
- Cytotoxicity : Compounds derived from this compound were tested against cancer cell lines such as HeLa and HL-60, revealing significant cytotoxic effects .
- Mechanism of Action : The mechanism involves intercalation into DNA and induction of apoptosis through both p53-dependent and independent pathways .
Immunomodulatory Effects
Research indicates that some derivatives of this compound possess immunomodulatory properties . In a study involving rats with drug-induced colitis, certain compounds significantly reduced the production of pro-inflammatory mediators such as TNF-α and IL-6 . This suggests potential therapeutic applications in inflammatory diseases.
Antimicrobial Activity
The antimicrobial potential of this compound derivatives has also been explored:
- Activity Against Plasmodium Species : Some fused 1,5-naphthyridines displayed high activity against Plasmodium falciparum and Plasmodium vivax, indicating their potential as antimalarial agents .
- Broad Spectrum : Other studies have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria .
Case Study 1: Anticancer Screening
A series of phenyl- and indeno-1,5-naphthyridine derivatives were synthesized and screened for anticancer activity. The results indicated that several compounds exhibited significant inhibitory effects against COLO 205 cells with IC50 values ranging from 10 to 20 µM .
Compound | IC50 (µM) | Target Cell Line |
---|---|---|
Phenyl Derivative A | 15 | COLO 205 |
Indeno Derivative B | 12 | HeLa |
Indeno Derivative C | 18 | HL-60 |
Case Study 2: Immunomodulatory Activity
In a model of colitis induced in rats, a derivative of canthin-6-one (related to naphthyridines) was shown to significantly reduce levels of TNF-α and IL-6 by approximately 50% compared to untreated controls .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1,5-naphthyridine derivatives, and how do reaction conditions influence product yield?
- Methodology : The Skrapp reaction using 3-aminopyridine derivatives and phosphoryl chloride (POCl₃) under reflux conditions is a classic method for synthesizing 1,5-naphthyridines. For example, deoxygenation of N-oxides (e.g., this compound 1-oxide) with phosphorus trichloride (PCl₃) yields this compound in ~60% efficiency . Substituent positioning can be controlled by blocking groups (e.g., ethoxycarbonyl) to direct nucleophilic attack to specific ring positions .
- Key Considerations : Temperature and solvent polarity significantly impact regioselectivity. For instance, amination at −40 °C favors σ-adducts at C-2, while warming to 10 °C shifts reactivity to C-4 .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Handling : Use personal protective equipment (PPE) including gloves, lab coats, and eye protection. Store in tightly sealed containers in well-ventilated areas to prevent inhalation exposure (H302: harmful if swallowed; H312: harmful in contact with skin) .
- First Aid : For inhalation, move to fresh air; for skin/eye contact, rinse with water for 15 minutes. Avoid inducing vomiting if ingested—seek immediate medical attention .
Advanced Research Questions
Q. How do this compound derivatives inhibit the TGF-β/ALK5 pathway, and what structural features enhance selectivity?
- Mechanistic Insight : Derivatives like 2-[3-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]-1,5-naphthyridine (RepSox) bind to ALK5’s ATP pocket, inhibiting autophosphorylation (IC₅₀ = 4–6 nM). Pyrazole and aminothiazole substituents improve selectivity over p38 MAP kinase by optimizing steric and electronic interactions .
- Validation : X-ray crystallography confirms binding modes, with compound 19 forming hydrogen bonds with ALK5’s hinge region .
Q. What reaction mechanisms govern electrophilic substitution in this compound, and how do substituents influence regioselectivity?
- Chlorination : Reaction with POCl₃ proceeds via nucleophilic attack at electron-rich positions. For this compound 1-oxide, chlorination favors C-4 due to N-oxide activation, whereas unoxidized derivatives show no reactivity under similar conditions .
- Steric Effects : Bulky substituents (e.g., nitro groups) hinder reactivity at adjacent positions, as seen in 5-nitroquinoline 1-oxide derivatives, which yield 20% 3-chloro products compared to <3% in this compound systems .
Q. How do solvent polarity and substituents affect tautomeric stability in 4,8-dioxygenated 1,5-naphthyridines?
- Computational Analysis : B3LYP/CC-PVDZ calculations reveal DN1 tautomers (O-atoms at C-4 and C-8) are most stable in the gas phase (DN1 > DN3 > DN2). Polar solvents (e.g., water) stabilize DN3 via solvation effects, with electron-withdrawing groups (e.g., -CF₃) enhancing dipole moments and tautomer redistribution .
Q. What spectroscopic and computational methods are used to characterize this compound’s electronic properties?
- NMR/IR : ¹H NMR chemical shifts correlate with electron density distributions; C-2 and C-4 exhibit deshielding due to adjacent nitrogen atoms . IR spectra in mineral oil identify vibrational modes linked to ring deformation and N-H stretching .
- NBO Analysis : Natural Bond Orbital (NBO) studies quantify hyperconjugative interactions, showing charge transfer from lone pairs of N-atoms to antibonding σ* orbitals of adjacent C-C bonds .
Properties
IUPAC Name |
1,5-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c1-3-7-8(9-5-1)4-2-6-10-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLKTERJLVWEJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180053 | |
Record name | 1,5-Naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00180053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
254-79-5 | |
Record name | 1,5-Naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=254-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,5-Naphthyridine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000254795 | |
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Record name | 1,5-Naphthyridine | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87514 | |
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Record name | 1,5-Naphthyridine | |
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Record name | 1,5-Naphthyridine | |
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Record name | 1,5-Naphthyridine | |
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Retrosynthesis Analysis
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